Product packaging for 8H-Indeno[5,4-b]furan(Cat. No.:CAS No. 4876-20-4)

8H-Indeno[5,4-b]furan

Cat. No.: B13976799
CAS No.: 4876-20-4
M. Wt: 156.18 g/mol
InChI Key: XHRBQPADKLGBCA-UHFFFAOYSA-N
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Description

Contextualization within Indenofuran Chemistry

8H-Indeno[5,4-b]furan is a specific constitutional isomer within the broader class of indenofurans. Its core structure consists of a furan (B31954) ring fused to an indene (B144670) system at the 5,4-b positions. vulcanchem.com This arrangement results in a rigid, planar tricyclic framework that is rich in π-electrons, a feature that significantly influences its chemical reactivity. vulcanchem.com The planarity and electron-rich nature of the furan ring make it susceptible to electrophilic substitution and cycloaddition reactions, which are key strategies in the synthesis of its derivatives. vulcanchem.com

The chemistry of indenofurans is diverse, with various isomers exhibiting distinct properties and applications. For instance, the indeno[1,2-b]furan scaffold is also a subject of significant research, with its derivatives being investigated for potential pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai However, the unique electronic and steric arrangement of the this compound core provides a distinct platform for chemical modification and has led to the development of a unique class of derivatives with specific biological targets.

A key derivative that has propelled research into this specific indenofuran is 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. sioc-journal.cntandfonline.com This ketone serves as a crucial intermediate in the synthesis of various biologically active molecules. sioc-journal.cntandfonline.com The development of efficient synthetic routes to this intermediate, often starting from commercially available materials like 6-methoxyindan-1-one, has been a significant focus of research, enabling broader exploration of the this compound scaffold. tandfonline.com

Significance of the Tricyclic Indenofuran Scaffold in Contemporary Organic and Medicinal Chemistry Research

The tricyclic indenofuran scaffold, and particularly the this compound framework, holds considerable significance in modern organic and medicinal chemistry for several reasons.

Privileged Scaffold in Drug Discovery: The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. u-tokyo.ac.jp The indole (B1671886) ring, a related heterocyclic system, is a well-established privileged scaffold in drug discovery due to its ability to mimic protein structures. nih.govnih.gov Similarly, the rigid, three-dimensional architecture of the this compound system presents a unique pharmacophore that has shown promise in interacting with specific biological receptors. researchgate.net This has led to its exploration in the design of novel therapeutic agents.

Applications in Medicinal Chemistry: A prime example of the medicinal chemistry significance of this scaffold is its use in the development of melatonin (B1676174) receptor agonists. researchgate.net Specifically, derivatives of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one have been found to be potent and selective ligands for MT1 and MT2 melatonin receptors. researchgate.net The conformationally restricted tricyclic indan (B1671822) analogues, where the oxygen atom is incorporated into a furan ring, have demonstrated superior metabolic stability and potency compared to other related structures. researchgate.net Furthermore, derivatives of 5-hydroxy indanone, which can be related to the indenofuran core, have been investigated as potent angiotensin-converting enzyme (ACE) inhibitors. nih.gov

Versatility in Organic Synthesis: From an organic synthesis perspective, the this compound system provides a versatile platform for the construction of complex molecules. The development of various synthetic methodologies, including catalytic hydrogenation of halogenated precursors and green synthesis approaches in aqueous media, has made derivatives of this scaffold more accessible. vulcanchem.com For example, a high-yield synthesis of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one has been achieved through the hydrogenation of a dibromo precursor, demonstrating the scalability and purity of such methods. vulcanchem.com The reactivity of the core also allows for the synthesis of a wide range of derivatives, including those with appended indole moieties, which have shown antimicrobial activity. ajchem-a.com

The following table provides a summary of key research findings related to the significance of the this compound scaffold:

Research AreaKey Finding
Medicinal Chemistry Derivatives of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one are potent and selective melatonin receptor agonists. researchgate.net
Medicinal Chemistry Indenofuran-based structures have been investigated as potential ACE inhibitors. nih.gov
Organic Synthesis Efficient, high-yield synthetic routes to the key intermediate 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one have been developed. tandfonline.com
Materials Science The planar, π-conjugated system suggests potential for applications in organic electronics, a field where other furan and thiophene (B33073) derivatives have shown promise. vulcanchem.comnih.gov
Biological Activity Indole-appended derivatives of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one exhibit antimicrobial properties. ajchem-a.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O B13976799 8H-Indeno[5,4-b]furan CAS No. 4876-20-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4876-20-4

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

8H-cyclopenta[e][1]benzofuran

InChI

InChI=1S/C11H8O/c1-2-8-4-5-11-10(6-7-12-11)9(8)3-1/h1-2,4-7H,3H2

InChI Key

XHRBQPADKLGBCA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C3=C(C=C2)OC=C3

Origin of Product

United States

Synthetic Methodologies for 8h Indeno 5,4 B Furan and Its Key Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of the 8H-Indeno[5,4-b]furan skeleton reveals two primary strategic disconnections. The first approach involves the construction of the cyclopentanone (B42830) moiety (C ring) onto a pre-existing 2,3-dihydrobenzofuran (B1216630) scaffold. The second strategy focuses on the formation of the tetrahydrofuran (B95107) moiety (A ring) as the key ring-forming step. tandfonline.com Both strategies have been successfully employed, with the choice often depending on the availability of starting materials and the desired substitution patterns on the final molecule.

Diverse Synthetic Pathways to the Core Scaffold

The synthesis of the this compound core, particularly the key intermediate 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, has been achieved through various multi-step sequences. These pathways often involve the sequential construction of the fused ring system from simpler precursor molecules.

Multi-Step Synthesis from Precursor Molecules

One prominent synthetic route to 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one commences with 2,3-dihydrobenzofuran. tandfonline.com A multi-step process has been developed starting from p-bromophenol and bromoacetaldehyde (B98955) diethyl acetal, which undergo condensation and a Friedel-Crafts reaction to yield 5-bromobenzofuran (B130475). sioc-journal.cn This intermediate is then subjected to a Heck coupling reaction, followed by catalytic hydrogenation and hydrolysis to form 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. sioc-journal.cn Subsequent bromination, Friedel-Crafts acylation, and catalytic hydrogenolysis for debromination afford the target tricyclic ketone. sioc-journal.cnresearchgate.net

Another approach utilizes 6-methoxyindan-1-one as the starting material to efficiently prepare the key intermediate. tandfonline.com A concise six-step asymmetric synthesis has also been reported, starting from a monocyclic acetophenone (B1666503) derivative. nih.govresearchgate.net This method assembles the tricyclic core using iridium-catalyzed O-vinylation and rhodium-catalyzed vinyl ether annulation. nih.govresearchgate.net

Construction of the Cyclopentanone Moiety (C ring)

A key strategy in the synthesis of the this compound system is the formation of the five-membered cyclopentanone ring (C ring). One method involves the Friedel-Crafts acylation of a suitably substituted 2,3-dihydrobenzofuran derivative. tandfonline.com For instance, starting from 2,3-dihydrobenzofuran, a tert-butyl group can be introduced to direct the regioselectivity of a subsequent Friedel-Crafts acylation to form the cyclopentanone precursor. tandfonline.com However, the removal of the tert-butyl protecting group can present challenges. tandfonline.com

An alternative approach involves an α-methylenation of a ketone precursor, such as 1-(2,3-dihydrobenzofuran-4-yl)ethanone, using paraformaldehyde. nih.govresearchgate.net The resulting acrylophenone (B1666309) intermediate then undergoes an intramolecular cyclization under acidic conditions to furnish the 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one core. nih.govresearchgate.net

Formation of the Tetrahydrofuran Moiety (A ring)

The construction of the tetrahydrofuran ring (A ring) represents another viable synthetic strategy. tandfonline.com This approach would typically involve the cyclization of a precursor containing a suitably positioned hydroxyl group and a leaving group on an alkyl chain attached to an indanone core. While mentioned as a possible retrosynthetic strategy, detailed examples focusing on this specific ring formation as the final key step are less commonly reported in the reviewed literature compared to the construction of the cyclopentanone ring.

Catalytic Approaches in Indenofuran Synthesis

Modern catalytic methods have played a crucial role in improving the efficiency and elegance of this compound synthesis. Transition metal-catalyzed reactions, in particular, have enabled key bond formations under mild conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Coupling)

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has been instrumental in the synthesis of this compound derivatives. wikipedia.org In one reported synthesis, a Heck coupling reaction between 5-bromobenzofuran and methyl acrylate, catalyzed by palladium acetate, is a key step in the formation of the side chain necessary for the subsequent cyclization to form the cyclopentanone ring. sioc-journal.cnresearchgate.net This reaction is a prime example of forming a crucial carbon-carbon bond to build the molecular framework. sioc-journal.cnresearchgate.netwikipedia.org

More advanced catalytic cascades have also been developed. For instance, the synthesis of the tricyclic core has been achieved using a sequence of iridium-catalyzed O-vinylation and rhodium-catalyzed vinyl ether annulation through directed C–H bond activation. nih.govresearchgate.net Furthermore, copper-catalyzed asymmetric reduction has been employed to introduce chirality into the molecule. nih.govresearchgate.netacs.org These catalytic methods offer high efficiency and stereoselectivity, representing the forefront of synthetic strategies toward complex molecules like the derivatives of this compound. nih.govresearchgate.net

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a key strategy for producing chiral derivatives of this compound. A notable application is in the synthesis of Ramelteon, a selective melatonin (B1676174) receptor agonist. One process involves the catalytic asymmetric hydrogenation of 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethylamine using a BINAP-ruthenium complex. This method yields the (S)-enantiomer with approximately 89% enantiomeric excess (ee), which can be further purified. google.com

Another approach details a concise six-step asymmetric synthesis to produce nearly enantiomerically pure Ramelteon. researchgate.netnih.gov This process starts from a monocyclic precursor and achieves a 97% ee in the asymmetric step. researchgate.netnih.gov The chirality is introduced via an enantioselective reduction of an α,β-unsaturated nitrile moiety under hydrosilylation conditions, employing a Cu(II)/Walphos type catalyst. researchgate.netnih.govacs.org

A different strategy for synthesizing Ramelteon implements four processes in a single hydrogenation step: debromination, dehydration, olefin reduction, and cyano reduction. This one-step process is catalyzed by palladium on carbon (Pd/C). researchgate.net

Table 1: Asymmetric Hydrogenation of this compound Derivatives

Precursor Catalyst Product Enantiomeric Excess (ee)
2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethylamine BINAP-ruthenium complex (-)-(S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)]ethylamine ~89% google.com

Organocatalytic Asymmetric Syntheses (e.g., Chiral Pyrrolidine (B122466) Catalysis)

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of this compound derivatives. Chiral pyrrolidine-based catalysts have demonstrated high efficiency in these transformations. For instance, the asymmetric transfer hydrogenation of (E)-2-[1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene]acetaldehyde has been achieved using a polymer-supported chiral pyrrolidine organocatalyst with Hantzsch ester as the hydrogen source. researchgate.net

Research has shown that polymer-supported cis-type chiral pyrrolidine organocatalysts exhibit high enantioselectivities, reaching up to 99.9% ee. These catalysts are also reusable without a significant loss in catalytic activity. researchgate.net The development of highly substituted chiral pyrrolidines often involves asymmetric cascade reactions, utilizing catalysts derived from natural sources like cinchonidine. nih.gov The synthesis of these specialized pyrrolidine-based organocatalysts can be a multi-step process, sometimes beginning from precursors like L- or D-tartaric acid. unibo.itmdpi.com

Table 2: Organocatalytic Asymmetric Transfer Hydrogenation

Substrate Catalyst Product's Enantioselectivity (ee)

Nucleophilic Addition and Annulation Reactions in Derivative Formation

Nucleophilic addition and annulation reactions are fundamental in constructing the complex ring systems of this compound derivatives. One efficient method involves the use of acetonitrile (B52724) as a nucleophile, which adds to 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. researchgate.net

Annulation reactions, which involve the formation of a new ring, are also critical. For example, the tricyclic core of Ramelteon can be assembled using Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C–H bond activation. researchgate.netnih.govacs.org Furthermore, gold(I)-catalyzed pathway-switchable methodologies have been developed for synthesizing related indole (B1671886) derivatives, showcasing either 8-endo-dig or 7-exo-dig cycloisomerization pathways. acs.org The synthesis of various furan (B31954) derivatives often employs annulation strategies, such as the [3+2] annulation of ethynyl (B1212043) benzoxazinanones with β-ketonitriles. rsc.org

Environmentally Benign Synthesis Protocols (e.g., Aqua-Mediated Reactions)

In line with the principles of green chemistry, environmentally benign synthesis protocols are being increasingly developed. Aqua-mediated reactions, which use water as a solvent, are a prime example. kbhgroup.inscispace.com A rapid and benign synthesis of 2-arylidene indanone derivatives from 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one has been successfully carried out in water at room temperature. kbhgroup.insemanticscholar.org This method avoids hazardous organic solvents, minimizes chemical waste, and often results in good to excellent yields of the desired products. kbhgroup.in

The use of water as a solvent is advantageous due to its non-toxic nature, and it can influence reaction pathways and selectivity. scispace.com Research has demonstrated the synthesis of various 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one-appended novel 2-arylidene indanones with pharmacological interest using this aqua-mediated approach. semanticscholar.orgmaterialsciencejournal.orgrjptonline.org

Table 3: Compound Names

Compound Name
This compound
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
Ramelteon
2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethylamine
(-)-(S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)]ethylamine
(E/Z)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile
(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile
(E)-2-[1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene]acetaldehyde
4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
2-Arylidene indanone
(E)-7-((1H-Indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
(E)-7-((2,3-dihydrobenzofuran-5-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
(E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
Azocine[4,5-b]indole

Chemical Reactivity and Transformations of 8h Indeno 5,4 B Furan Frameworks

Electrophilic and Nucleophilic Reaction Pathways of the Indenofuran System

The reactivity of the 8H-indeno[5,4-b]furan system is largely dictated by the electronic nature of its constituent rings. The furan (B31954) moiety is an electron-rich aromatic heterocycle, which makes it susceptible to electrophilic attack. Conversely, the indanone portion of the molecule can undergo nucleophilic additions at the carbonyl group.

The electron-rich furan ring in the this compound system makes it amenable to electrophilic substitution and cycloaddition reactions. vulcanchem.com Computational studies using Density Functional Theory (DFT) have been employed to explore the electrophilic and nucleophilic centers within indenofuran derivatives. materialsciencejournal.org For instance, molecular electrostatic potential (MEP) analysis can identify regions of the molecule that are electron-rich and thus prone to electrophilic attack, as well as electron-poor regions susceptible to nucleophilic attack. materialsciencejournal.org

Nucleophilic reaction pathways are also crucial in the functionalization of the indenofuran framework. For example, the synthesis of (R)-2-(8-Hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile is achieved through a one-step nucleophilic reaction. researchgate.net Furthermore, the carbonyl group in derivatives like 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one is a key site for nucleophilic additions. cymitquimica.com

Functional Group Interconversions and Derivatization Strategies

The this compound framework can be readily derivatized through various functional group interconversions, allowing for the synthesis of a diverse library of compounds with tailored properties.

One common derivatization strategy involves the condensation of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one with aryl aldehydes to form 2-arylidene indanone derivatives. researchgate.net This reaction is often carried out in an aqueous medium, which serves as a benign solvent and simplifies the purification process, with reported yields ranging from 75% to 92%. vulcanchem.com Another key transformation is the catalytic hydrogenation of halogenated precursors. For example, the hydrogenation of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one over a 10% Pd/C catalyst provides a high-yield route to 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. vulcanchem.com

The introduction of various functional groups, such as amino and cyano moieties, has also been explored. mdpi.com These functionalizations are often achieved through multi-step synthetic sequences, highlighting the versatility of the indenofuran scaffold in accommodating a wide range of chemical transformations. vanderbilt.edu

Table 1: Derivatization of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one

ReactantReagentProductYieldReference
1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-oneAryl aldehyde2-Arylidene indanone derivative75-92% vulcanchem.com
4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-oneH₂, 10% Pd/C1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one88.6% vulcanchem.com

Stereochemical Control in Chemical Transformations

The development of stereoselective methods for the transformation of the this compound framework is of paramount importance, particularly for the synthesis of chiral molecules with specific biological activities.

A notable example is the asymmetric synthesis of Ramelteon, a selective melatonin (B1676174) receptor agonist used for the treatment of insomnia. acs.org The synthesis of Ramelteon requires precise control of the stereochemistry at the C8 position of the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core. acs.orggoogle.comgoogle.com Various synthetic strategies have been developed to achieve this, including the use of chiral catalysts and the separation of racemic mixtures. google.comgoogle.com One approach involves the enantioselective reduction of an α,β-unsaturated nitrile moiety under hydrosilylation conditions using a Cu(II)/Walphos type catalyst. acs.org

The stereoselective synthesis of chalcone (B49325) derivatives appended with a 2,3-dihydrobenzofuran (B1216630) moiety, a related structural motif, has also been reported. scielo.org.za The use of ultrasound irradiation has been shown to promote the stereoselective formation of trans chalcones in high yields. scielo.org.za

Advanced Synthetic Applications of the Indenofuran Moiety as a Chemical Synthon

The this compound framework serves as a valuable synthon in organic synthesis, providing a rigid and versatile platform for the construction of more complex molecular architectures.

The utility of the indenofuran moiety as a synthon is exemplified by its role in the synthesis of Ramelteon. acs.org The tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core of Ramelteon is a key structural feature responsible for its biological activity. acs.org The synthesis of this core often involves the annulation of a furan ring onto an indene (B144670) framework. vulcanchem.com

Furthermore, the indenofuran scaffold can be employed in cascade reactions to generate fused and spiro-heterocyclic systems. acs.org For instance, a one-pot protocol involving a modified Hauser-Kraus annulation of sulfonylphthalide with o-hydroxychalcones has been developed for the synthesis of functionalized benzofurans containing fused indenofuran moieties. acs.org This approach highlights the potential of the indenofuran system to serve as a versatile building block for the rapid construction of molecular complexity. acs.org

Spectroscopic Characterization Methodologies in Structural Elucidation of 8h Indeno 5,4 B Furan Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 8H-Indeno[5,4-b]furan derivatives, providing precise information about the proton (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: This technique is instrumental in identifying the various proton environments in derivatives of this compound. For instance, the parent compound's ¹H NMR spectrum shows characteristic signals for olefinic protons in the range of δ 6.8–7.2 ppm and protons adjacent to the furan (B31954) oxygen at approximately δ 4.2–4.5 ppm. vulcanchem.com In more complex derivatives, such as (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the ¹H NMR spectrum reveals a broad singlet for the NH group at 12.05 ppm and ortho-coupled protons on the benzene (B151609) ring with a coupling constant (J) of 7.1 Hz. ajchem-a.com

¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. For (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the spectrum displays 20 distinct signals, confirming the presence of all carbon atoms in the structure. ajchem-a.com A notable signal at 193.23 ppm is attributed to the carbonyl carbon of the ketone group. ajchem-a.com In the case of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the ¹³C NMR spectrum shows key signals at δ 207.5, 160.2, and 72.3, corresponding to the carbonyl, vinyl ether, and furan ether carbons, respectively. google.com

DEPT (Distortionless Enhancement by Polarization Transfer): This NMR technique is often used in conjunction with ¹H and ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment of these complex molecules. vulcanchem.comkbhgroup.in

Computational NMR: To resolve ambiguities in spectral interpretation, computational methods, such as Density Functional Theory (DFT), are employed to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are then compared with experimental data to confirm the relative and absolute configurations of stereoisomers. nih.govnih.gov

Below is a table summarizing representative ¹H and ¹³C NMR data for select this compound derivatives.

CompoundSpectroscopic Data
(E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one ¹H NMR (500 MHz, DMSO-d₆): δ 12.05 (s, 1H), 7.97 (m, 1H), 7.87 (d, J = 7.7 Hz, 1H), 7.84 (d, J = 2.1 Hz, 1H), 7.51 – 7.48 (m, 1H), 7.36 (d, J = 8.1 Hz, 1H), 7.24 – 7.20 (m, 1H), 7.08 (d, J = 8.1 Hz, 1H), 4.63 (t, J = 8.8 Hz, 2H), 3.91 – 3.87 (m, 2H), 3.46 (t, J = 8.8 Hz, 2H). ajchem-a.com¹³C NMR (126 MHz, DMSO-d₆): δ 193.23, 160.35, 141.10, 136.58, 135.59, 130.95, 129.35, 127.95, 125.73, 124.92, 124.31, 123.07, 121.14, 118.63, 114.98, 112.67, 112.10, 72.34, 32.72, 28.42. ajchem-a.com
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one ¹H NMR (CDCl₃): δ 7.21 (dd, 1H, J = 0.9 Hz, J = 9.0 Hz), 7.02 (d, 1H, J = 8.2 Hz), 4.66 (t, 2H, J = 8.9 Hz), 3.48 (t, 2H, J = 8.9 Hz), 3.08 (dd, 2H, J = 4.9 Hz, J = 6.0 Hz), 2.69 (m, 2H). google.com¹³C NMR (CDCl₃): δ 207.5, 160.2, 147.1, 133.6, 125.6, 123.9, 115.6, 72.3, 37.1, 28.4, 25.4. google.com

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques used to identify the functional groups present in this compound derivatives by probing their molecular vibrations.

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is routinely used to confirm the presence of key functional groups. For instance, in derivatives of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, a strong absorption band corresponding to the carbonyl (C=O) stretch is a key diagnostic feature. vulcanchem.com Aromatic C=C stretching vibrations are also readily identified. vulcanchem.com For (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine hydrochloride, characteristic IR spectral values are observed at 2970, 1604, 1460, 1224, and 1124 cm⁻¹. google.com In the case of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, the structure was confirmed by FTIR spectroscopy among other techniques. researchgate.net

Raman Spectroscopy: While less commonly reported in the surveyed literature for this specific class of compounds, FT-Raman spectroscopy can provide complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations, aiding in a more complete vibrational analysis. researchgate.net

Computational Vibrational Analysis: To aid in the assignment of complex vibrational spectra, theoretical calculations using methods like Density Functional Theory (DFT) are employed. The calculated vibrational frequencies are often scaled to better match the experimental data, allowing for a detailed interpretation of the IR and Raman spectra. researchgate.netresearchgate.net

The table below presents characteristic IR absorption frequencies for a selection of this compound derivatives.

CompoundSpectroscopic Data
(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine hydrochloride IR (cm⁻¹): 2970, 1604, 1460, 1224, 1124. google.com
1-(2,3-dihydrobenzofuran-4-yl)ethanone νₘₐₓ (KBr disc)/cm⁻¹: 2982, 2967, 2907, 2893, 1678, 1585, 1454, 1268, 984, 943, 896.
(E)-7-(4-(trifluoromethyl)benzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (FMBIF) The structure was confirmed using FT-IR spectroscopy, among other techniques. kbhgroup.in
(R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile The structure was confirmed using FTIR spectroscopy. tandfonline.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides valuable insights into the electronic structure and conjugation within this compound derivatives. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The position and intensity of absorption maxima (λ_max) are sensitive to the extent of the π-conjugated system and the presence of various substituents. For example, the electronic absorption spectra of these compounds are often characterized by multiple absorption bands.

Solvent Effects: The polarity of the solvent can influence the position of the absorption bands. For instance, a blueshift (shift to a shorter wavelength) in the absorption wavelength of some derivatives has been observed in more polar solvents like DMSO compared to the gas phase. materialsciencejournal.org

Theoretical Calculations: Time-dependent density functional theory (TD-DFT) is a powerful computational tool used to predict the electronic absorption spectra of these molecules. researchgate.netresearchgate.net By calculating parameters such as absorption wavelength, oscillator strength, and excitation energies, TD-DFT can aid in the assignment of experimentally observed electronic transitions. kbhgroup.inkbhgroup.in For instance, in one study, the theoretical and experimental UV-Visible absorption bands were compared, and the TD-DFT method was employed to predict the electronic excitations. rjptonline.org

The following table summarizes UV-Vis absorption data for a representative this compound derivative.

CompoundSpectroscopic Data
3'-phenyl-1,2-dihydrospiro[indeno[5,4-b]furan-7,2'-oxiran]-8(6H)-one (PHIFO) The important electronic absorption band is at 362.22 nm (f = 0.0061) with an excitation energy of 3.4229 eV. kbhgroup.in The UV-spectra were computed in the gas phase and in dichloromethane (B109758) (DCM) using the TD-DFT method. kbhgroup.in
(E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (2-CQMIF) The theoretical and experimental UV-Visible absorption bands were compared. The TD-DFT method at the B3LYP/6-311G(d,p) basis set was employed to predict the electronic excitations. researchgate.netrjptonline.org
(E)-7-(4-(trifluoromethyl)benzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (FMBIF) The structure was confirmed using UV-Vis spectroscopy. kbhgroup.in

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound derivatives.

Principle: HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Applications: In the characterization of this compound derivatives, HRMS is used to validate the proposed molecular formulae with a precision of less than 5 ppm. vulcanchem.com This technique is particularly crucial for confirming the successful synthesis of novel derivatives and for identifying unknown products or impurities. kbhgroup.in For example, the structures of intermediates and the final product in a synthetic route to 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one were determined using HRMS in conjunction with NMR techniques. In another instance, the structure of (E)-3-(2-chlorobenzyl)-2-(propan-2-ylidenehydrazineylidene)-2,3-dihydroquinazolin-4(1H)-one was confirmed using HRMS and other spectroscopic methods. bohrium.com

The table below provides examples of HRMS data for some this compound derivatives.

CompoundSpectroscopic Data
(E)-2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile HRMS (ESI): Calculated for C₁₃H₁₂NO [M+H]⁺: 198.0913; Found: 198.0919.
1-(2,3-dihydrobenzofuran-4-yl)ethanone HRMS (ESI-TOF) m/z [M+H]⁺: Calculated for C₁₀H₁₁O₂: 163.0754; Found: 163.0748.
(E)-7-(4-(trifluoromethyl)benzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (FMBIF) The structure was confirmed using HRMS. kbhgroup.in
(R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile The structure was confirmed by MS. tandfonline.com

X-ray Crystallography for Single-Crystal Structure Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of the molecular structure of this compound derivatives.

Principle: This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is then analyzed to generate a detailed model of the molecular and crystal structure.

Applications: For several this compound derivatives, single-crystal X-ray diffraction analysis has been instrumental in confirming their exact structure, including the relative and absolute stereochemistry. researchgate.nettandfonline.com For instance, the structure of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile was verified by single-crystal X-ray diffraction. researchgate.nettandfonline.com In another study, the structure of a synthesized indeno[1,2-b]indole (B1252910) derivative was established by X-ray crystallography. nih.gov The experimental geometric parameters obtained from X-ray analysis are often compared with those calculated using theoretical methods like DFT to further validate the results. researchgate.net

The following table presents crystallographic data for a representative this compound derivative.

CompoundCrystallographic Data
(E)-7-(2-chlorobenzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (CBIF) Crystal System: Triclinic. researchgate.net The single-crystal analysis revealed nonclassical intermolecular short contact interactions. researchgate.net
(R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile The precise structure was verified by single crystal X-ray diffraction analysis. researchgate.nettandfonline.com
7-Furan-2-yl-4b,9b-dihydroxy-5-isopropyl-4b,5,6,7,8,9b-hexahydroindeno[1,2-b]indole-9,10-dione derivative Crystal System: Monoclinic, Space Group: P21/c, Cell Parameters: a = 13.103(2) Å, b = 10.0799(11) Å, c = 16.411(2) Å, α = 90°. nih.gov

Theoretical and Computational Chemistry Investigations of 8h Indeno 5,4 B Furan Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Chemical Reactivity

DFT methods, especially using hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP) with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p)), have been extensively employed to study derivatives of 8H-Indeno[5,4-b]furan. ajchem-a.comresearchgate.netrjptonline.orgmaterialsciencejournal.orgresearchgate.net These studies have successfully predicted a range of molecular properties, including structural parameters, electronic characteristics, and thermodynamic functions, often showing excellent agreement with experimental findings. ajchem-a.comresearchgate.netresearchgate.net

The foundational step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy structure. For various derivatives of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, DFT calculations have been used to determine key structural parameters such as bond lengths and bond angles. rjptonline.orgmaterialsciencejournal.orgkbhgroup.in For instance, studies on compounds like (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (ITHF) and (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (2-CQMIF) confirm that these molecules possess a non-planar structure with C1 point group symmetry. ajchem-a.comresearchgate.net

In some cases, the theoretically optimized geometries have been validated by comparison with experimental data from single-crystal X-ray diffraction. For (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, the molecular structure optimized by DFT calculations at the B3LYP/6-311G(2d,p) level of theory was found to be highly similar to the structure determined via X-ray analysis. researchgate.net Similarly, a single-crystal examination of (E)-7-(2-chlorobenzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (CBIF) revealed a triclinic crystal lattice. researchgate.netkbhgroup.in Conformational analysis of related aroyl derivatives of furan (B31954) indicates that the less polar O,O-trans conformation is often more stable in non-polar environments. psu.edu

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability and reactivity. ajchem-a.comresearchgate.net

A small energy gap suggests a molecule is more reactive and prone to intramolecular charge transfer. ajchem-a.comresearchgate.netindexcopernicus.com DFT calculations have been used to compute the HOMO-LUMO energies and the corresponding energy gaps for a variety of this compound derivatives. For example, the calculated energy gap for (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (ITHF) is 3.67 eV, indicating a potential for electron transfer within the molecule. ajchem-a.comindexcopernicus.comcivilica.com The distribution of electron density in these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. kbhgroup.in

Table 1: Calculated Frontier Molecular Orbital Energies for this compound Derivatives

Compound Name Basis Set E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) (eV) Citation
ITHF B3LYP/6-311G(d,p) -5.73 -2.06 3.67 ajchem-a.com
CBIF B3LYP/6-311++G(d,p) -6.1579 -1.4566 4.7013 researchgate.net
FMBIF B3LYP/6-311++G(d,p) - - 2.61 kbhgroup.in

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, which is invaluable for predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Based on FMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. kbhgroup.in These descriptors, derived from Koopmans' theorem, include:

Ionization Potential (I): -E_HOMO

Electron Affinity (A): -E_LUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (σ): 1 / η

Global Electrophilicity Index (ω): μ² / 2η (where μ is the chemical potential, -χ)

Maximum Charge Transfer (ΔN_max): -μ / η

These parameters have been calculated for various this compound systems to provide a deeper understanding of their chemical behavior. researchgate.netresearchgate.netsciforum.net For example, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions. researchgate.net The analysis of these descriptors for (E)-7-(4-(trifluoromethyl)benzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (FMBIF) indicated that the molecule is soft, which corresponds to its low energy gap and high reactivity. kbhgroup.in

Table 2: Global Reactivity Descriptors for an this compound Derivative (CBIF)

Parameter Value
Ionization Potential (I) (eV) 6.1579
Electron Affinity (A) (eV) 1.4566
Energy Gap (Eg) (eV) 4.7013
Electronegativity (χ) (eV) 3.80725
Absolute Hardness (η) (eV) 2.35065

Data derived from calculations on (E)‐7‐(2‐chlorobenzylidene)‐1,2,6,7‐tetrahydro‐8H‐indeno[5,4‐b]furan‐8‐one (CBIF) researchgate.net

DFT calculations are also capable of predicting various thermochemical properties at different temperatures. indexcopernicus.com These calculations provide data on parameters such as total energy, zero-point vibrational energy, molar heat capacity at constant volume (Cv), and entropy (S). researchgate.netmaterialsciencejournal.org Such data are valuable for understanding the stability and thermodynamics of the molecules under different conditions. For several derivatives, these properties have been computed, contributing to a comprehensive theoretical profile of the compounds. researchgate.netkbhgroup.inasianpubs.org

Computational Spectroscopy Predictions

Theoretical calculations are a powerful aid in the interpretation of experimental spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Visible) of molecules. researchgate.netrjptonline.org By calculating absorption wavelengths (λ_max), oscillator strengths, and electronic transitions, researchers can compare theoretical spectra with experimental ones to confirm the structure of synthesized compounds. researchgate.netkbhgroup.in

For molecules like 2-CQMIF and FMBIF, TD-DFT calculations have been performed, and the results have shown good agreement with experimental UV-Vis spectra. rjptonline.orgkbhgroup.in Similarly, theoretical vibrational frequencies can be calculated and scaled to match experimental FT-IR spectra. researchgate.netkbhgroup.in This comparative analysis allows for precise assignment of vibrational modes and provides further confirmation of the molecule's structure. researchgate.netkbhgroup.in

Theoretical UV-Visible Absorption Spectra and Electronic Excitations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method used to predict the electronic absorption spectra of molecules, including derivatives of this compound. researchgate.netrjptonline.org This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-Visible range.

Research on various derivatives, such as (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, has employed the TD-DFT method, often with the B3LYP functional and basis sets like 6-311G(d,p) or 6-311++G(d,p), to simulate UV-Vis spectra. researchgate.netrjptonline.orgresearchgate.net These theoretical calculations are frequently performed in different solvents to account for polarity effects and are then compared with experimental data, often showing good agreement. researchgate.netmaterialsciencejournal.org For instance, the electronic spectral properties of one such derivative were explored in the gas phase and in solvents of varying polarity, with the theoretical results acceptably matching the experimental UV-Vis absorption. researchgate.net

The analysis of electronic excitations typically involves identifying the main orbitals contributing to the transitions, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For 3'-Phenyl-1,2-dihydrospiro[indeno[5,4-b]furan-7,2'-oxiran]-8(6H)-one, TD-DFT calculations at the B3LYP/6-31G(d,p) level were used to determine absorption energies (λ), oscillator strengths (ƒ), and the nature of electronic transitions in both the gas phase and in dichloromethane (B109758) (DCM). kbhgroup.insciensage.info

Table 1: Representative TD-DFT Calculated UV-Visible Absorption Data for this compound Derivatives This table is a representative compilation based on typical findings in the literature. Actual values are specific to the exact derivative and computational parameters.

Compound DerivativeBasis SetSolventCalculated λmax (nm)Oscillator Strength (f)Major Transition
(E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one researchgate.netB3LYP/6-311G(d,p)DMSO3870.812HOMO -> LUMO
3'-Phenyl-1,2-dihydrospiro[indeno[5,4-b]furan-7,2'-oxiran]-8(6H)-one kbhgroup.insciensage.infoB3LYP/6-31G(d,p)Gas Phase2950.091H-1 -> LUMO
3'-Phenyl-1,2-dihydrospiro[indeno[5,4-b]furan-7,2'-oxiran]-8(6H)-one kbhgroup.insciensage.infoB3LYP/6-31G(d,p)DCM3010.134H-1 -> LUMO

Predicted Vibrational Spectra (FT-IR, Raman)

Theoretical vibrational analysis using DFT is a standard procedure for assigning the intricate bands observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound derivatives. By calculating the harmonic vibrational frequencies of an optimized molecular geometry, researchers can correlate theoretical modes with experimental peaks. researchgate.netresearchgate.net

For compounds like (E)-7-(arylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one derivatives, DFT calculations with the 6-311++G(d,p) basis set have been used to compute vibrational frequencies. researchgate.netkbhgroup.in The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR data. kbhgroup.in This comparative analysis allows for a detailed assignment of vibrational modes to specific functional groups and bond stretches, bends, and torsions within the molecule. researchgate.netmaterialsciencejournal.org For example, in a study on (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, the molecular structure was optimized and vibrational frequencies were calculated using DFT, showing results similar to experimental values. researchgate.net

Table 2: Selected Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for an this compound Derivative This table is illustrative of the typical correlation found in computational studies. researchgate.netkbhgroup.in

Vibrational ModeCalculated (Scaled) Frequency (cm⁻¹)Experimental FT-IR Frequency (cm⁻¹)Assignment
C=O Stretch16851688Carbonyl group of the indanone moiety
C=C Stretch (Aromatic)15901595Aromatic ring vibrations
C-H Stretch (Aromatic)30503055Aryl C-H vibrations
C-O-C Stretch12451250Furan ether linkage
CH₂ Bend14551458Aliphatic methylene (B1212753) group scissoring

Molecular Modeling and Simulation Approaches

Beyond spectroscopic prediction, molecular modeling techniques are employed to forecast how this compound-based compounds might interact with biological macromolecules, which is crucial for applications in drug discovery.

Molecular Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. For derivatives of the indeno[5,4-b]furan scaffold, docking studies have been performed to predict their binding affinity and mode of interaction with various protein targets. ajchem-a.com

The methodology typically involves preparing the 3D structures of both the ligand (the indenofuran derivative) and the protein target. The active site of the protein is defined, and a docking algorithm then samples a large number of possible conformations and orientations of the ligand within this site, scoring each based on a force field that estimates binding energy. For example, a QSAR model was developed based on indeno[1,2-b]indoles to predict the activity of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives as potential inhibitors of the enzyme CK2, with docking used to confirm that the compounds fit well within the ATP active site. mdpi.com Analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ajchem-a.com

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

To further refine the static picture provided by molecular docking and to assess the stability of a predicted ligand-protein complex over time, molecular dynamics (MD) simulations are performed. MD simulations model the atomic-level movements of the system by solving Newton's equations of motion, providing insights into the dynamic behavior of the complex in a simulated physiological environment.

For instance, after docking mannopyranoside derivatives into the active site of a smallpox virus protein (PDB ID: 3IGC), MD simulations were used to evaluate the stability of the resulting complexes. ajchem-a.com Key parameters monitored during the simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, the Radius of Gyration (Rg), and the Solvent Accessible Surface Area (SASA). A stable RMSD over the simulation time (e.g., 100 ns) suggests that the ligand remains securely bound in the active site. Such simulations can confirm the stability of binding poses and provide a more accurate estimation of binding free energies. ajchem-a.com

Exploration of Biological Activities and Structure Activity Relationships Sar of 8h Indeno 5,4 B Furan Derivatives Focus on Mechanisms and in Vitro/in Silico Studies

Mechanistic Investigations of Antimicrobial Potentials (e.g., Antibacterial, Antifungal Activity in vitro)

Furan (B31954) derivatives are recognized for their broad-spectrum antimicrobial activities. nih.govijabbr.comutripoli.edu.ly The antimicrobial action of these compounds is often attributed to their ability to selectively inhibit microbial growth and modify essential enzymes. nih.gov The furan nucleus is a common feature in many compounds with antibacterial, antifungal, and antiviral properties. utripoli.edu.lyresearchgate.net

In vitro studies on various furan derivatives have demonstrated their potential against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown notable activity against Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, and Escherichia coli. ijabbr.comutripoli.edu.ly The mechanism of action for some halogenated furanones, isolated from marine algae, involves the inhibition of bacterial swarming and biofilm formation without affecting bacterial growth. nih.gov Other furan derivatives have been found to arrest the cell cycle in the S and G2/M phases in an energy-dependent manner. nih.gov

While the broader class of furan derivatives has been extensively studied, specific mechanistic investigations on the antimicrobial properties of 8H-Indeno[5,4-b]furan derivatives are an emerging area of research. The structural rigidity and potential for diverse substitutions on the indenofuran core suggest that these compounds could interact with various microbial targets, warranting further detailed in vitro studies to elucidate their precise mechanisms of action.

In vitro Antioxidant Activity and Related Mechanistic Studies

Furan derivatives are considered to be significant antioxidants. researchgate.net Their ability to scavenge free radicals is a key aspect of their therapeutic potential. The antioxidant properties of indeno-benzofuran derivatives have been investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net

The antioxidant activity of these compounds is often linked to their chemical structure, with certain substituents enhancing their radical scavenging capabilities. For example, a hydroxyl group in the structure of furanocoumarins has been shown to contribute to their high antioxidant activity. nih.gov In a study of 2-(p-phenyl substituted styryl)-furans, the derivative with a p-hydroxy phenyl substituent exhibited good antioxidant properties, with the quenching of the DPPH radical occurring predominantly through a hydrogen atom transfer mechanism. researchgate.net The antioxidant activity was found to be reduced in the presence of strong electron-withdrawing groups. researchgate.net

Furanones, another class of furan derivatives, are known to be potent superoxide (B77818) anion scavengers and inhibitors of lipid peroxidation. nih.gov The antioxidant effects of furan derivatives are concentration-dependent, and in some cases, a synergistic effect with other components like polyphenols has been observed. nih.gov

Derivative TypeAssayKey Mechanistic Finding
Indeno-benzofuransDPPHRadical scavenging activity demonstrated. researchgate.net
2-(p-hydroxy phenyl styryl)-furanDPPHHydrogen atom transfer is the predominant mechanism for radical quenching. researchgate.net
FuranocoumarinsDPPHThe presence of a hydroxyl group enhances antioxidant activity. nih.gov
Furanones-Potent scavengers of superoxide anions and inhibitors of lipid peroxidation. nih.gov

Anti-inflammatory Properties and Molecular Pathways (in vitro, computational)

The anti-inflammatory effects of furan derivatives are well-documented and are often linked to their antioxidant properties. nih.gov These compounds can exert their effects by modulating various cellular signaling pathways. In vitro and in silico studies have shown that furan-based derivatives can act as inhibitors of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.net

The molecular mechanism of anti-inflammatory action for some natural furan derivatives involves the modification of signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. nih.gov The presence of a hydroxyl group in the structure of some furanocoumarins is believed to be responsible for their anti-inflammatory effects, similar to other natural anti-inflammatory compounds. nih.gov

In vitro anti-inflammatory activity has also been assessed using the human red blood cell (HRBC) membrane stabilization method, which provides an indication of a compound's ability to prevent the denaturation of proteins, a hallmark of inflammation. nih.govsemanticscholar.org Some furan derivatives have shown significant inhibition of albumin denaturation, suggesting their potential as anti-inflammatory agents. psecommunity.org

Furan Derivative ClassMethod of StudyMolecular Target/Pathway
Furan-based derivativesIn vitro, In silicoTNF-α inhibition researchgate.net
Natural furan derivativesIn vitroMAPK and PPAR-ɣ signaling pathways nih.gov
Furan derivativesIn vitroInhibition of protein denaturation nih.govpsecommunity.org

Antitumor and Antiproliferative Mechanisms of Action (in vitro cellular assays, signaling pathway modulation)

Furan derivatives have demonstrated significant antitumor and antiproliferative activities in various in vitro studies. researchgate.netnih.goveurekaselect.com These compounds have been shown to be effective against human tumor cell lines, including cervical (HeLa) and colorectal (SW620) cancer cells, with some exhibiting pronounced anti-proliferative effects at micromolar concentrations. nih.gov

The proposed mechanism of action for some of these derivatives involves the modulation of key signaling pathways that are often dysregulated in cancer. For instance, certain furan derivatives may exert their antiproliferative effects by promoting the activity of the tumor suppressor protein PTEN. researchgate.netnih.goveurekaselect.com This, in turn, leads to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cell growth and survival. researchgate.netnih.goveurekaselect.com

The furan nucleus is a key pharmacophore in many compounds with antitumor properties, and its presence is often associated with the observed biological activity. researchgate.net The development of novel furan derivatives as potential anti-cancer agents is an active area of research, with ongoing efforts to synthesize and evaluate new compounds with improved efficacy and selectivity. dntb.gov.uaresearchgate.net

Cell LineCompound TypeProposed MechanismIC50 Range (µM)
HeLaFuran derivativesPromotion of PTEN activity, suppression of PI3K/Akt and Wnt/β-catenin signaling. nih.goveurekaselect.com0.08 to 8.79 nih.gov
SW620Furan derivativesModerate to potent anti-proliferative activity. nih.govNot specified

Receptor Binding Affinity Studies for Indenofuran Analogs (e.g., Melatonin (B1676174) Receptors: MT1, MT2)

The this compound scaffold is the core structure of Ramelteon, a potent and selective agonist for the melatonin receptors MT1 and MT2. google.com Melatonin receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms. mdpi.com The affinity of indenofuran analogs for these receptors has been a subject of significant interest in the development of treatments for sleep disorders.

In vitro binding studies are essential for determining the affinity and selectivity of these compounds for MT1 and MT2 receptors. uniurb.it The binding of melatonin and its analogs to these receptors is influenced by the electronic properties and the nature of the substituents on the core structure. nih.gov For instance, the introduction of a p-NO2-benzoyl group at a specific position in a melatonin analog was found to enhance its affinity, highlighting the importance of polar and bulky groups in receptor interaction. nih.gov

Computational studies, including quantum mechanics and molecular dynamics simulations, have been employed to understand the binding of melatonin and its analogs to MT1 and MT2 receptors at a molecular level. nih.gov These studies have provided insights into the protein-ligand interactions and have helped in the design of new analogs with improved affinity and selectivity. For example, Ramelteon exhibits a higher affinity for MT1 receptors compared to MT2 receptors. nih.gov

CompoundReceptor TargetKey Finding
RamelteonMT1, MT2Potent and selective agonist with higher affinity for MT1. google.comnih.gov
Melatonin AnalogsMelatonin ReceptorsAffinity is influenced by the electronic properties and bulkiness of substituents. nih.gov

Enzyme Inhibition Mechanism Studies (e.g., Acetylcholinesterase Inhibition in vitro)

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. phcogj.com Some furan derivatives have been investigated for their potential to inhibit AChE.

In vitro studies have shown that certain furanolabdane diterpenoids, which contain a five-membered furan moiety, exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The inhibitory efficiency of these compounds can be influenced by the number of hydrogen bonds they form with the active site residues of the enzyme. mdpi.com

In silico molecular docking studies have been used to predict the binding interactions of these compounds with the AChE target enzyme, providing insights into their mechanism of inhibition. nih.gov The kinetic analysis of enzyme inhibition, such as using a Lineweaver-Burk plot, can reveal the type of inhibition (e.g., competitive, non-competitive). For example, a methanolic extract of Muntingia calabura bark, which contains furan derivatives, was found to non-competitively inhibit AChE. researchgate.net

Compound/ExtractEnzymeType of Inhibition
Furanolabdane diterpenoidsAChE, BChEInhibitory activity demonstrated. mdpi.com
Muntingia calabura bark extractAChENon-competitive researchgate.net

In Silico Screening and Ligand Design for Biological Targets (e.g., SARS-CoV-2 inhibitors)

In silico methods, such as virtual screening and molecular docking, are powerful tools for the identification and design of new ligands for biological targets. nih.gov The this compound scaffold and related furan derivatives have been the subject of such computational studies for various therapeutic applications.

One notable area of research has been the design of inhibitors for the SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral life cycle. nih.gov In silico screening of databases containing furan derivatives has been performed to identify potential inhibitors of SARS-CoV-2 proteins. nih.gov These studies often involve a combination of ligand-based and structure-based approaches to predict the binding affinity of compounds to the target protein. nih.gov

Molecular docking simulations can provide detailed information about the binding mode and interactions of a ligand with the active site of a protein. amazonaws.com This information is invaluable for the rational design of more potent and selective inhibitors. For example, in silico studies have identified furan and benzofuran (B130515) derivatives as promising candidates for dual-binding site inhibitors of SARS-CoV-2 Mpro, targeting both the catalytic and dimerization sites. nih.gov These computational approaches accelerate the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested in vitro. researchgate.net

Methodological Approaches to Structure-Activity Relationship (SAR) Derivation for this compound Derivatives Lacking Specific Research

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the methodological approaches to deriving Structure-Activity Relationships (SAR) for this compound derivatives. While the broader classes of furan and benzofuran compounds have been the subject of numerous SAR investigations, the unique tricyclic indenofuran scaffold at the core of this compound appears to be an under-investigated area in medicinal chemistry research.

Typically, the exploration of SAR for a novel class of compounds involves a systematic process of synthesizing a library of analogues and evaluating their biological activity. This process allows researchers to correlate specific structural modifications with changes in potency, selectivity, and other pharmacological parameters. The methodologies employed in such studies generally fall into two main categories: traditional (or classical) SAR and computational (or in silico) SAR.

Traditional SAR Approaches: This method relies on the synthesis of a series of compounds where specific parts of the lead molecule, in this case, the this compound core, are systematically modified. For instance, researchers might explore the effects of adding different substituents to the aromatic rings, altering the cyclopentane (B165970) ring, or modifying the furan ring. Each new derivative would then be tested in relevant in vitro biological assays to determine its activity. By comparing the activity of these derivatives, researchers can deduce which structural features are essential for the observed biological effect.

Computational (In Silico) SAR Approaches: These methods utilize computer modeling to predict the biological activity of compounds and to understand the molecular basis of their action. Key in silico techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies involve the development of mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the active site of a biological target, such as an enzyme or a receptor. By predicting the binding mode and affinity, molecular docking can help to explain the observed biological activity and guide the design of more potent compounds.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated based on the structures of known active compounds and can be used to screen virtual libraries for new potential hits.

Despite the availability of these well-established methodologies, their application to the this compound scaffold has not been reported in the accessible scientific literature. Consequently, there is no available data to construct the detailed research findings and data tables as requested. The absence of such studies represents a significant gap in the current understanding of the medicinal chemistry of this particular class of compounds and highlights a potential area for future research.

Applications of 8h Indeno 5,4 B Furan Derivatives in Advanced Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The 8H-indeno[5,4-b]furan skeleton serves as a crucial starting point for the synthesis of more complex molecular architectures. Its derivatives are recognized as important organic intermediates, providing a rigid framework that can be functionalized to achieve a desired target molecule. tandfonline.com For example, compounds such as 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one are used as precursors in multi-step synthetic pathways. nih.govratnamani.inepa.govlookchem.com

A notable example of its utility is in the synthesis of (R)-2-(8-Hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, which is prepared through a one-step nucleophilic reaction. tandfonline.com This intermediate can then be further transformed, for instance, into (R)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetic acid. chemicalbook.com The presence of reactive functional groups, such as ketones, hydroxyls, and nitriles, on the indeno[5,4-b]furan core allows for a wide range of chemical modifications, including reductions, oxidations, and carbon-carbon bond-forming reactions.

The strategic importance of these derivatives is further highlighted by their role in the preparation of pharmaceutically active compounds. Chiral indeno[5,4-b]furan derivatives are key intermediates in the synthesis of Ramelteon, a melatonin (B1676174) receptor agonist. google.comchemicalbook.com The synthesis involves creating specific stereoisomers of the indeno[5,4-b]furan core, demonstrating the scaffold's utility in constructing stereochemically complex and biologically active molecules.

Utility in Medicinal Chemistry as Lead Compounds for Analogue Development

The furan (B31954) ring is a well-established pharmacophore in medicinal chemistry, and its presence in the this compound structure imparts significant potential for biological activity. wisdomlib.orgorientjchem.orgutripoli.edu.lyijabbr.com Furan derivatives have been reported to exhibit a wide spectrum of pharmacological effects, making the indeno[5,4-b]furan scaffold an attractive starting point for the development of new therapeutic agents. utripoli.edu.lyijabbr.comresearchgate.net The rigid, tricyclic nature of the this compound core provides a defined orientation for substituents, which can be crucial for specific interactions with biological targets.

The development of analogues involves systematically modifying the lead compound to optimize its pharmacological profile. For the this compound system, this can include introducing various functional groups at different positions on the rings, altering stereochemistry, and modifying existing side chains. For instance, derivatives like (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine serve as key precursors for such analogue development. nih.gov

The diverse biological activities associated with furan-containing compounds suggest numerous avenues for the exploration of this compound derivatives. The following table summarizes some of the potential therapeutic areas where these derivatives could be investigated as lead compounds.

Potential Pharmacological ActivityTherapeutic Area
AntibacterialInfectious Diseases
AntifungalInfectious Diseases
AntiviralInfectious Diseases
Anti-inflammatoryInflammatory Disorders
AnticancerOncology
AnalgesicPain Management

This table is illustrative of the broad therapeutic potential of furan derivatives, which provides a rationale for exploring this compound analogues in these areas.

Potential in Materials Science Research (e.g., Polymers, Coatings)

Furan-based compounds are gaining increasing attention in materials science as renewable building blocks for the synthesis of novel polymers. rsc.org The furan ring can be incorporated into polymer chains to create materials with unique thermal, mechanical, and chemical properties. While research specifically on this compound-based polymers is an emerging area, the general principles of furan chemistry suggest significant potential.

The rigid and aromatic nature of the this compound scaffold could be exploited to produce polymers with high thermal stability and specific mechanical strengths. Derivatives of this compound containing polymerizable functional groups, such as hydroxyl or carboxyl groups, could be used as monomers in condensation polymerizations to form polyesters or polyamides. For example, 2,5-bis(hydroxymethyl)furan (BHMF), a related furan derivative, is a well-known monomer for creating biomass-based polyesters and polyurethanes. nih.gov

Furthermore, the furan moiety can participate in Diels-Alder reactions, which allows for the creation of cross-linked and thermally reversible polymers. This property is valuable for developing self-healing materials and advanced coatings. The incorporation of the bulky and rigid indeno[5,4-b]furan unit into a polymer backbone could influence the material's morphology, potentially leading to applications in areas such as organic electronics or specialized coatings where molecular packing and orientation are critical.

Considerations in Environmental Chemistry (e.g., Eco-friendly Additives)

In the pursuit of sustainable chemistry, there is a growing interest in developing chemicals from renewable resources that have minimal environmental impact. Furan derivatives, often derivable from biomass, are at the forefront of this research. nih.gov For instance, fatty acid diesters of 2,5-bis(hydroxymethyl)furan have been investigated as eco-friendly, bio-based additives for biodiesel to improve its properties. acs.orgresearchgate.net

This precedent suggests that derivatives of this compound could also be explored for applications as environmentally benign additives. Their chemical structure could be tailored to function as performance-enhancing additives in biofuels, lubricants, or bioplastics. The development of such compounds from renewable feedstocks would contribute to reducing the reliance on petrochemicals. uts.edu.au

The use of furanic compounds as oxygenated fuel additives is another area of active research, aimed at reducing harmful emissions from combustion engines. uts.edu.au While the specific application of this compound derivatives in this context requires further investigation, their hydrocarbon-rich structure combined with the oxygen-containing furan ring makes them plausible candidates for such studies. As with any new chemical, a thorough evaluation of their lifecycle and environmental fate would be necessary to ensure they represent a truly sustainable alternative.

Future Perspectives and Research Trajectories for 8h Indeno 5,4 B Furan Chemistry

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of the 8H-indeno[5,4-b]furan core and its analogs has traditionally relied on established chemical transformations. However, the future of indenofuran chemistry will likely be shaped by the adoption of modern and more efficient synthetic strategies that offer enhanced control over molecular architecture and complexity.

Emerging Synthetic Technologies:

Photocatalysis and Electrochemistry: These techniques, which utilize light and electricity, respectively, to drive chemical reactions, offer mild and selective methods for bond formation. nih.govnih.govbeilstein-journals.org Their application to the synthesis of indenofurans could enable novel cyclization and functionalization pathways that are inaccessible through traditional thermal methods. nih.govbeilstein-journals.org

Flow Chemistry: Continuous flow synthesis provides numerous advantages over batch processes, including improved safety, scalability, and reaction control. nih.govnih.gov Implementing flow chemistry for the multi-step synthesis of this compound derivatives could streamline production and facilitate the rapid generation of compound libraries for biological screening. digitellinc.com

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for molecular editing. bohrium.comdmaiti.com The application of C-H activation strategies to the indenofuran scaffold could allow for the late-stage introduction of various functional groups, providing a modular approach to synthesizing a diverse range of derivatives. arkat-usa.orgmdpi.com

Novel Annulation Strategies: The Hauser–Kraus annulation, involving the reaction of phthalides with quinone methides, presents an innovative approach to constructing indenofuran and benzofuran (B130515) systems. rsc.org Further exploration of such cascade reactions could lead to the discovery of new and efficient routes to complex indenofuran-based polycycles.

These advanced methodologies promise to expand the accessible chemical space around the this compound core, enabling the creation of novel molecules with potentially enhanced properties.

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For the this compound scaffold, a synergistic approach combining experimental work with advanced computational modeling will be pivotal in accelerating the discovery of new applications.

Predictive Modeling Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural features of molecules with their biological activity. eurjchem.comnih.gov Developing robust QSAR models for this compound derivatives can aid in predicting the activity of newly designed compounds and prioritizing them for synthesis. nih.govmdpi.com

Pharmacophore Modeling and Molecular Docking: These techniques are used to identify the essential structural features required for biological activity and to predict how a molecule might bind to a biological target, such as an enzyme or receptor. researchgate.netijper.orgjbcpm.com For this compound, these methods can guide the design of derivatives with improved potency and selectivity.

In Silico Target Prediction: Computational algorithms can predict potential biological targets for a given small molecule by comparing its features to those of known bioactive compounds. nih.govresearchgate.netmdpi.com This approach can help to identify novel therapeutic applications for the this compound scaffold. nih.gov

The integration of these computational tools will enable a more rational and efficient design of this compound derivatives with desired biological or material properties, reducing the reliance on costly and time-consuming trial-and-error approaches.

Identification and Mechanistic Elucidation of Novel Biological Targets

While some derivatives of related benzofuran and indenofuran scaffolds have shown promise as antimicrobial agents and enzyme inhibitors, the full spectrum of biological activities for the this compound core remains largely unexplored. mdpi.com Future research should focus on identifying novel biological targets and elucidating the underlying mechanisms of action.

Potential Areas of Biological Investigation:

Enzyme Inhibition: Based on the activity of related compounds, derivatives of this compound could be investigated as inhibitors of various enzymes, such as cholinesterases or protein kinases, which are implicated in a range of diseases. mdpi.com

Antimicrobial Activity: The antimicrobial potential of this compound derivatives should be systematically explored against a broad panel of bacterial and fungal pathogens. Mechanistic studies could then focus on identifying the specific cellular pathways targeted by these compounds.

Novel Therapeutic Areas: In silico target prediction, coupled with high-throughput screening, could reveal unexpected therapeutic opportunities for this scaffold in areas such as oncology, neurodegenerative diseases, and inflammatory disorders.

A thorough understanding of the molecular interactions between this compound derivatives and their biological targets will be essential for the development of new therapeutic agents.

Development of Sustainable Synthetic Approaches for Indenofuran Scaffolds

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign and sustainable synthetic methods.

Strategies for Sustainable Synthesis:

Biodegradable Catalysts: The use of non-toxic and biodegradable catalysts can significantly reduce the environmental impact of chemical processes. researchgate.netresearchgate.net Research into the use of such catalysts for the synthesis of indenofurans is a key area for future development.

Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources, such as biomass, can contribute to a more sustainable chemical industry. rsc.orgrsc.org

Life Cycle Assessment (LCA): LCA is a methodology for assessing the environmental impacts associated with all the stages of a product's life. cetjournal.itunimore.itcetjournal.it Applying LCA to different synthetic routes for this compound can provide a quantitative basis for selecting the most environmentally friendly option. mdpi.com

By embracing these sustainable practices, the future development of this compound chemistry can be both scientifically innovative and environmentally responsible.

Q & A

Q. Can this compound serve as a platform for bio-based C4 chemicals?

  • Synthetic Pathways :
  • Hydroxylation : Convert to 5-hydroxy-2(5H)-furanone via biocatalytic oxidation.
  • Downstream Derivatization : Use aldol condensations or Diels-Alder reactions to generate succinic acid or maleic anhydride analogs.
  • Scalability : Optimize continuous flow reactors for high-throughput production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.